molecular formula C15H12O2 B1664081 2-Hydroxychalcone CAS No. 644-78-0

2-Hydroxychalcone

Cat. No. B1664081
CAS RN: 644-78-0
M. Wt: 224.25 g/mol
InChI Key: UDOOPSJCRMKSGL-ZHACJKMWSA-N
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Description

Synthesis Analysis

2-Hydroxychalcone can be synthesized through various methods. One such method involves the palladium (II)-catalyzed oxidative cyclization of 2′-hydroxydihydrochalcones . Another method involves the Claisen-Schmidt condensation of appropriate acetophenones with various substituted aromatic aldehydes .


Molecular Structure Analysis

The molecular formula of 2-Hydroxychalcone is C15H12O2 . It has an average mass of 224.255 Da and a monoisotopic mass of 224.083725 Da .


Chemical Reactions Analysis

2-Hydroxychalcone can undergo various chemical reactions. For instance, under the irradiation of 24 W CFL, 2-hydroxychalcone reacts with various nucleophiles to deliver structurally diverse hybrid flavonoids in the presence of a catalytic Brønsted acid .


Physical And Chemical Properties Analysis

2-Hydroxychalcone has a density of 1.2±0.1 g/cm^3, a boiling point of 396.3±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Hydroxychalcone analogues are critical intermediates for synthesizing various heterocyclic compounds like flavanones, flavanonols, flavones, and flavonols. These compounds have significant bioactivities in medicinal chemistry and potential applications in material chemistry and industry. Microwave irradiation power variations can affect the selectivity of the synthesis reactions of these analogues, with certain power levels, such as 180 W, being more suitable for synthesis (Zamri, Teruna, & Ikhtiarudin, 2016).

Solar Cell Applications

2'-Hydroxychalcone derivatives have been used to develop borondifluoride complexes for solar cells. These complexes, combined with PC(61)BM, show potential as solution-processed solar cells with a power conversion efficiency of 1.13% (Chambon et al., 2013).

Spectroscopic and Theoretical Investigations

The structural, spectral, and fluorescence features of 2'-hydroxychalcones in solutions and crystals have been studied through spectroscopic methods and quantum chemistry calculations. These studies provide insights into the influence of substituents on the absorption spectra of chalcones and the fluorescence properties of phototautomers (Serdiuk, Wera, & Roshal, 2018).

Photochemical Dynamics

The photo-ring-opening reaction of flav-3-en-2-ol to produce 2-hydroxychalcone, a monophotonic process, has been studied through steady-state and time-resolved absorption measurements. This study contributes to understanding the photochemical dynamics and the tautomerization efficiency in such reactions (Horiuchi et al., 1999).

Photochromic Properties

2-Hydroxychalcones exhibit photochromic properties, with the ability to interconvert between different forms under specific conditions. These properties have implications for developing recyclable and clean photochemical systems (Matsushima, Miyakawa, & Nishihata, 1988).

Isomerization Studies

The one-way cis-trans isomerization of 2'-hydroxychalcone, influenced by intramolecular hydrogen bonding, has been investigated. Understanding this isomerization provides valuable insights into the molecular behavior of such compounds (Norikane, Itoh, & Arai, 2000).

Photoreactivity in Nanocrystalline Forms

The photoreactivity of 2-hydroxychalcones, important in the biosynthesis of flavanones, has been explored using continuous flow methods. This research sheds light on wavelength-specific and concentration-dependent photoreactivity, which is crucial for understanding and optimizing photoreactive processes (George, Krause, & Gudmundsdottir, 2019).

Antioxidant Properties

2′-Hydroxychalcones have been studied for their free radical scavenging activity using the density functional theory (DFT) method. This research is pivotal in understanding the antioxidant properties and potential therapeutic applications of hydroxychalcones (Xue et al., 2013).

Safety And Hazards

2-Hydroxychalcone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

Given the wide array of bioactivities exhibited by 2-Hydroxychalcone, future research could focus on exploring its potential therapeutic applications. For instance, its antioxidant and lipoxygenase inhibitory activities could be harnessed for the development of new drugs .

properties

IUPAC Name

(E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)10-11-15(17)12-6-2-1-3-7-12/h1-11,16H/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOOPSJCRMKSGL-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxychalcone

CAS RN

644-78-0, 42224-53-3
Record name 2-Hydroxychalcone
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Record name 2-hydroxychalcone
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Record name 2-Hydroxychalcone
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Synthesis routes and methods

Procedure details

The previous product was mixed with acetophenone (2 g) suspended in methanol at −10° C. and stirred for 5 hr at room temperature. After neutralization with 5% hydrochloric acid solution, the product was extracted with 200 Ml of ethylacetate. The extracted organic phase was dried with anhydrous magnesium sulfate, and resulting 1-phenyl-3-(2-methoxymethyloxyphenyl)-prophenone was hydrolyzed with dilute alkaline solution. The reaction mixture was extracted with 200 Ml of ethylacetate. Extracted organic phase is dried with anhydrous magnesium sulfate and evaporated under vacuum. About 0.9 g of white solid (1-phenyl-3-(2-hydroxyphenyl)prophenone was obtained and subjected to silica gel column chromatography (5×3 cm, Merk). After being eluted with n-hexane:ethylacetate (v/v, 1:7), 0.7 g of purified compound was recovered and identified as follows:
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,090
Citations
CJ Adams, L Main - Tetrahedron, 1991 - Elsevier
… Introduction Because of their potential to cyclise at both a and p positions (Scheme l), 2’-hydroxychalcone epoxides have long been the subject of conjecture as potential intermediates …
Number of citations: 36 www.sciencedirect.com
M Dommett, R Crespo-Otero - Physical Chemistry Chemical Physics, 2017 - pubs.rsc.org
… 1 The structures of 2′-hydroxychalcone compounds 1–5 investigated in this work. Important atoms are numbered, θ tor is the torsional rotation mode discussed herein (1: R 1 = H, R 2 …
Number of citations: 66 pubs.rsc.org
H Makita, T Tanaka, H Fujitsuka, N Tatematsu, K Satoh… - Cancer research, 1996 - AACR
… Chalcones, including chalcone and 2-hydroxychalcone, are re ported to be potent … In the present study, chalcone, 2-hydroxychalcone, and quercetin possess both blocking and sup …
Number of citations: 197 aacrjournals.org
TD Tran, H Park, HP Kim, GF Ecker, KM Thai - Bioorganic & medicinal …, 2009 - Elsevier
… In summary, 18 2′-hydroxychalcone derivatives were synthesized and evaluated for … 2′-hydroxychalcone. The structural requirements for the inhibitory activity of 2′-hydroxychalcone …
Number of citations: 57 www.sciencedirect.com
NM Bila, CB Costa-Orlandi, CO Vaso… - Frontiers in Cellular …, 2021 - frontiersin.org
… In this study, we evaluated the anti-dermatophytic and anti-biofilm activity of 2-hydroxychalcone (2-chalcone) in the dark and photodynamic therapy (PDT)-mediated and to determine its …
Number of citations: 16 www.frontiersin.org
JA Donnelly, DF Farrell - The Journal of Organic Chemistry, 1990 - ACS Publications
… in the synthesis of flavanone 3 from 2'-hydroxychalcone. The same product la was obtained from 2/-… Kostanecki,10 in which a 2'-hydroxychalcone dibromide is cyclizedby base. For the …
Number of citations: 116 pubs.acs.org
B Madan, S Batra, B Ghosh - Molecular Pharmacology, 2000 - ASPET
… We demonstrate here that 2′-hydroxychalcone inhibits the adhesion of peripheral … The inhibition by 2′-hydroxychalcone is reversible. 2′-Hydroxychalcone inhibits the induction of …
Number of citations: 89 molpharm.aspetjournals.org
YQ Gao, Y Hou, L Zhu, G Chen, D Xu, SY Zhang… - RSC …, 2019 - pubs.rsc.org
… that if a suitable nucleophile is exposed to 2-hydroxychalcone 1 in the presence of catalytic … light-driven formation of flavylium from 2-hydroxychalcone might be involved. Subsequently, …
Number of citations: 17 pubs.rsc.org
SY Kim, IS Lee, A Moon - Chemico-biological interactions, 2013 - Elsevier
… treatment with chalcone, 2-hydroxychalcone, and xanthohumol … Similarly, Chalcone, 2-hydroxychalcone, and xanthohumol … Xanthohumol and 2-hydroxychalcone induced apoptosis by …
Number of citations: 79 www.sciencedirect.com
H Song, Z Kuang, X Wang, Y Guo, Q Guo… - The Journal of …, 2018 - ACS Publications
The excited-state properties of 4-(dimethylamino)methoxychalcones (DEAMC) and its derivative 4-(dimethylamino)hydroxychalcones (DEAHC) were investigated in various solvents …
Number of citations: 33 pubs.acs.org

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